Conoidin A Conoidin A Peroxiredoxins are a widely conserved family of enzymes that function in antioxidant defense and act in redox signaling pathways. Increased expression of human peroxiredoxin is associated with cancer, cardiovascular dysfunction, and neurodegeneration. Conoidin A inactivates peroxiredoxins by covalently binding to the catalytic cysteine on the enzyme. It has been shown to inhibit peroxiredoxin II (IC50 = 23 µM) in the parasite T. gondii and peroxiredoxin I in the hookworm A. ceylanicum. At 5 µM, conoidin A can also inhibit the glucose oxidase-mediated hyperoxidation of mammalian peroxiredoxin I and II, but not peroxiredoxin III.

Brand Name: Vulcanchem
CAS No.: 18080-67-6
VCID: VC21186420
InChI: InChI=1S/C10H8Br2N2O2/c11-5-9-10(6-12)14(16)8-4-2-1-3-7(8)13(9)15/h1-4H,5-6H2
SMILES: C1=CC=C2C(=C1)N(C(=C([N+]2=O)CBr)CBr)[O-]
Molecular Formula: C10H8Br2N2O2
Molecular Weight: 347.99 g/mol

Conoidin A

CAS No.: 18080-67-6

Cat. No.: VC21186420

Molecular Formula: C10H8Br2N2O2

Molecular Weight: 347.99 g/mol

* For research use only. Not for human or veterinary use.

Conoidin A - 18080-67-6

Specification

Description Peroxiredoxins are a widely conserved family of enzymes that function in antioxidant defense and act in redox signaling pathways. Increased expression of human peroxiredoxin is associated with cancer, cardiovascular dysfunction, and neurodegeneration. Conoidin A inactivates peroxiredoxins by covalently binding to the catalytic cysteine on the enzyme. It has been shown to inhibit peroxiredoxin II (IC50 = 23 µM) in the parasite T. gondii and peroxiredoxin I in the hookworm A. ceylanicum. At 5 µM, conoidin A can also inhibit the glucose oxidase-mediated hyperoxidation of mammalian peroxiredoxin I and II, but not peroxiredoxin III.

CAS No. 18080-67-6
Molecular Formula C10H8Br2N2O2
Molecular Weight 347.99 g/mol
IUPAC Name 2,3-bis(bromomethyl)-4-oxidoquinoxalin-1-ium 1-oxide
Standard InChI InChI=1S/C10H8Br2N2O2/c11-5-9-10(6-12)14(16)8-4-2-1-3-7(8)13(9)15/h1-4H,5-6H2
Standard InChI Key DQKNFTLRMZOAMG-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)N(C(=C([N+]2=O)CBr)CBr)[O-]
Canonical SMILES C1=CC=C2C(=C1)N(C(=C([N+]2=O)CBr)CBr)[O-]
Appearance Assay:≥98%A crystalline solid

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